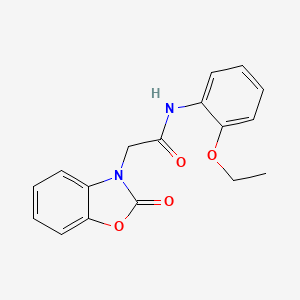
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as EBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
EBA has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, EBA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, EBA has been reported to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, EBA has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Moreover, EBA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EBA has been shown to possess various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, EBA has been shown to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Moreover, EBA has been reported to exhibit anti-bacterial activity by inhibiting the growth of various strains of bacteria.
实验室实验的优点和局限性
EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, EBA has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-cancer drugs.
未来方向
There are several future directions for the research on EBA, including the optimization of its synthesis method, the development of more potent derivatives, and the evaluation of its efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of EBA and to identify its potential targets for the treatment of cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, EBA is a benzoxazole derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. EBA possesses various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further research is needed to optimize its synthesis method, develop more potent derivatives, and evaluate its efficacy in vivo.
合成方法
EBA can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to obtain EBA. Other methods of synthesis have also been reported, including the use of different catalysts and reaction conditions.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHFUKDRCJQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)






![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)


![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
